Dichotomain B

Description

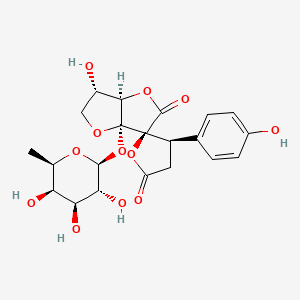

Dichotomain B is a naturally occurring L-ascorbic acid (L-AA) lactone derivative isolated from the fern Dicranopteris dichotoma . Structurally, it features a 6/5 bicyclic lactone system with hydroxyl and alkyl substituents (Figure 1). Its discovery highlights the chemical diversity of L-AA derivatives in plants and their role in bioactivity modulation.

Properties

Molecular Formula |

C21H24O12 |

|---|---|

Molecular Weight |

468.4 g/mol |

IUPAC Name |

(3S,3aR,4'R,6S,6aR)-3-hydroxy-4'-(4-hydroxyphenyl)-6a-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione |

InChI |

InChI=1S/C21H24O12/c1-8-14(25)15(26)16(27)18(30-8)33-21-17(12(23)7-29-21)31-19(28)20(21)11(6-13(24)32-20)9-2-4-10(22)5-3-9/h2-5,8,11-12,14-18,22-23,25-27H,6-7H2,1H3/t8-,11-,12+,14+,15+,16-,17-,18+,20-,21-/m1/s1 |

InChI Key |

HLOYZXNIQGMYCC-VHUPJXSISA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@]23[C@@H]([C@H](CO2)O)OC(=O)[C@]34[C@H](CC(=O)O4)C5=CC=C(C=C5)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC23C(C(CO2)O)OC(=O)C34C(CC(=O)O4)C5=CC=C(C=C5)O)O)O)O |

Synonyms |

dichotomain B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichotomain B belongs to a broader family of L-AA lactones, which vary in ring systems, substituents, and bioactivities. Below is a comparative analysis of this compound and key analogs:

Table 1: Structural and Bioactive Comparison of this compound with Analogous L-AA Lactones

Key Findings :

Ring System Diversity :

- This compound’s 6/5 bicyclic system contrasts with the 5/5/5 tricyclic lactones (e.g., leucodrin) synthesized via 1,4-conjugate addition . This difference impacts conformational flexibility and target binding.

- Dichotomain A, a structural isomer with a 5/5 system, lacks reported bioactivity, suggesting the 6/5 system in this compound may be critical for HIV-1 inhibition .

Substituent Effects :

- Synthetic derivatives (Compounds 8-12) with modified alkyl or aryl groups exhibit cytotoxicity, highlighting how substituents tune bioactivity . For example, Compound 10 shows selective toxicity against cancer cell lines (IC₅₀ ~ 20 μM).

Synthetic Accessibility: Unlike leucodrin (synthesized via 1,4-conjugate addition), this compound’s natural isolation limits large-scale production. However, solvent-acid optimization in recent studies enables efficient synthesis of novel analogs .

Comparison with Functionally Similar Compounds

While this compound’s HIV-1 inhibition is modest, its mechanism aligns with other lactones targeting viral enzymes or host-cell interactions:

Table 2: Functional Comparison with Antiviral Lactones

Key Insights :

- This compound’s weak activity underscores the need for scaffold optimization. Its lactone ring may interfere with protease binding compared to peptidomimetic drugs like ritonavir.

- Natural lactones (e.g., dilaspirolactone) often exhibit broad-spectrum antiviral effects but lack specificity, whereas synthetic derivatives achieve higher potency through targeted design .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to investigate Dichotomain B’s biochemical mechanisms?

- Methodological Guidance :

- Begin by identifying gaps in existing literature (e.g., unexplored pathways, conflicting results). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question .

- Avoid dichotomous (yes/no) questions; instead, focus on complexities such as, “How does this compound modulate [specific pathway] under varying pH conditions?” .

- Refine the question iteratively using keyword mapping (e.g., “this compound AND [target protein] AND kinetic analysis”) to align with databases like PubMed or SciFinder .

Q. What experimental design considerations are critical for initial studies on this compound?

- Methodological Guidance :

- Employ quasi-experimental designs with control groups to isolate this compound’s effects (e.g., comparing wild-type vs. knockout models) .

- Use chemical software (e.g., Schrödinger Suite, Gaussian) for preliminary molecular docking simulations to predict binding affinities and guide wet-lab experiments .

- Optimize sample sizes using power analysis to ensure statistical validity, particularly for dose-response studies .

Q. How should I conduct a literature review to contextualize this compound within current research?

- Methodological Guidance :

- Use Boolean operators (AND/OR/NOT) to combine keywords (e.g., “this compound NOT commercial synthesis”) in databases like Scopus or Web of Science .

- Prioritize recent studies (past 5–10 years) but include seminal works to trace theoretical evolution. Tabulate conflicting findings (e.g., “this compound’s IC₅₀ in cancer vs. normal cells”) to identify research gaps .

Advanced Research Questions

Q. How can I resolve contradictions in reported data on this compound’s bioactivity?

- Methodological Guidance :

- Perform meta-analysis to aggregate data from multiple studies, applying heterogeneity tests (e.g., I² statistic) to quantify variability .

- Replicate experiments under standardized conditions (e.g., pH, temperature) while documenting deviations (e.g., solvent purity, assay protocols) .

- Use multivariate regression to isolate confounding variables (e.g., cell line heterogeneity, batch effects) .

Q. What strategies optimize the synthesis and purification of this compound for structural studies?

- Methodological Guidance :

- Apply Design of Experiments (DoE) to test reaction parameters (e.g., catalyst concentration, temperature) and identify optimal yield conditions .

- Validate purity via orthogonal methods: HPLC (≥95% purity), NMR (structural confirmation), and mass spectrometry (molecular weight verification) .

- Use computational tools (e.g., ACD/Labs) to predict solubility and stability profiles for storage optimization .

Q. How can I validate novel methodologies for assessing this compound’s pharmacokinetic properties?

- Methodological Guidance :

- Conduct cross-validation with established techniques (e.g., compare LC-MS results with radioisotope tracing) .

- Incorporate positive/negative controls (e.g., known inhibitors or inert analogs) to confirm assay specificity .

- Publish detailed protocols in supplementary materials to enable replication, including raw data and code for statistical analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.